2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride
CAS No.: 1220028-29-4
Cat. No.: VC3010020
Molecular Formula: C11H24ClNO2
Molecular Weight: 237.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220028-29-4 |
|---|---|
| Molecular Formula | C11H24ClNO2 |
| Molecular Weight | 237.77 g/mol |
| IUPAC Name | 2-[2-(2-ethoxyethoxy)ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C11H23NO2.ClH/c1-2-13-9-10-14-8-6-11-5-3-4-7-12-11;/h11-12H,2-10H2,1H3;1H |
| Standard InChI Key | PQJXQVGQUTXQJR-UHFFFAOYSA-N |
| SMILES | CCOCCOCCC1CCCCN1.Cl |
| Canonical SMILES | CCOCCOCCC1CCCCN1.Cl |
Introduction
2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride is a chemical compound characterized by its unique molecular structure and potential applications in research, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its properties, synthesis, biological activities, and potential applications.
Molecular Information
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Chemical Name: 2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride
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CAS Number: 1220028-29-4
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Molecular Formula: C11H24ClNO2
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Molecular Weight: 237.77 g/mol
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Structure: The compound consists of a piperidine ring with a side chain containing ethoxyethoxy groups, terminated with a hydrochloride salt.
Structural Details
The compound's structure includes:
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A six-membered piperidine ring.
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A flexible ethoxyethoxyethyl side chain.
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A hydrochloride group enhancing solubility in polar solvents.
Synthesis Pathways
Synthesis of 2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride typically involves:
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Precursors: Ethylene glycol derivatives (for the ethoxyethoxy chain) and piperidine.
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Reaction Steps:
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Alkylation of piperidine with an ethylene glycol derivative.
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Conversion to the hydrochloride salt for stabilization and increased solubility.
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Optimization: Reaction conditions (temperature, solvent, and catalysts) are optimized to ensure high yield and purity.
Mechanism of Action
The compound interacts with biological targets such as receptors and enzymes, modulating their activity. The ethoxyethoxy chain may influence its pharmacokinetics and receptor binding affinity.
Pharmacological Effects
Studies on similar piperidine derivatives suggest potential activities:
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Antimicrobial Activity: Effective against resistant strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL.
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Cytotoxicity: Selective toxicity towards cancer cells while sparing normal cells.
Research Findings
| Property | Description |
|---|---|
| Antimicrobial Activity | MIC against M. tuberculosis: 0.5 - 4 µg/mL |
| Cytotoxicity | Selective for cancer cells |
| Mechanism of Action | Modulation of receptor/enzyme activity |
Applications in Research
The compound's unique structure makes it valuable for:
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Medicinal Chemistry:
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Development of antimicrobial agents.
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Exploration of selective anticancer therapies.
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Pharmacological Studies:
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Understanding receptor-ligand interactions.
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Investigating enzyme inhibition pathways.
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Safety and Handling
While primarily used for in-vitro research, the compound should be handled with care:
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Avoid direct contact or ingestion.
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Use appropriate personal protective equipment (PPE).
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Store in a cool, dry place away from incompatible substances.
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